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molecular formula C9H17ClO2 B3157150 Chloromethyl valproate CAS No. 84629-50-5

Chloromethyl valproate

Cat. No. B3157150
M. Wt: 192.68 g/mol
InChI Key: UKDNQXYTITZEEI-UHFFFAOYSA-N
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Patent
US07253153B2

Procedure details

Para-formaldehyde (1 g) and zinc chloride (catalytic amount) were mixed together at 0° C. 2,2-Di-n-propylacetyl chloride (30 mole, 4.88 g) was added dropwise over 1 hour. The reaction was warmed to ambient temperature, then was heated to 50-55° C. for 6 hours. The reaction mixture continued stirring at room temperature for 16 hours. The reaction mixture was taken up with methylene chloride (5 mL) and flash chromatographed on 150 g silica gel. Elution with 1 to 5% ethyl acetate/hexane gave 3.3 g (58%) of the desired product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
C=[O:2].[CH2:3]([CH:6]([CH2:10][CH2:11][CH3:12])[C:7](Cl)=[O:8])[CH2:4][CH3:5].[CH2:13]([Cl:15])Cl>[Cl-].[Zn+2].[Cl-]>[Cl:15][CH2:13][O:8][C:7](=[O:2])[CH:6]([CH2:10][CH2:11][CH3:12])[CH2:3][CH2:4][CH3:5] |f:3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
4.88 g
Type
reactant
Smiles
C(CC)C(C(=O)Cl)CCC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture continued stirring at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 50-55° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
chromatographed on 150 g silica gel
WASH
Type
WASH
Details
Elution with 1 to 5% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClCOC(C(CCC)CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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